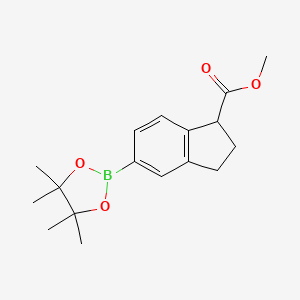

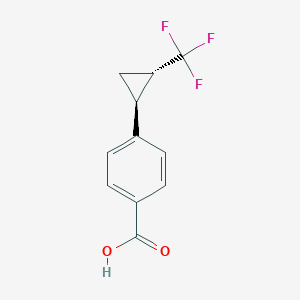

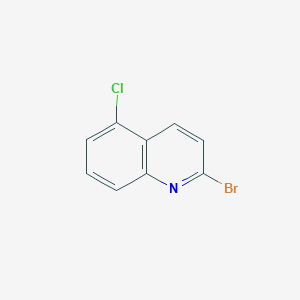

![molecular formula C7H3ClF3N3 B6591606 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1431720-68-1](/img/structure/B6591606.png)

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrazolopyridine family of compounds and has a unique chemical structure that makes it useful for a variety of applications. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies :

- Palka et al. (2014) explored a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their 5-oxides, using microwave-assisted treatment and detailed NMR spectroscopic investigations (Palka et al., 2014).

- Vilkauskaitė et al. (2011) discussed the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions to produce 1-phenylpyrazolo[4,3-c]pyridines, further transformed into 5-oxides (Vilkauskaitė, Šačkus, & Holzer, 2011).

Anticancer and Antimicrobial Properties :

- Nagender et al. (2014) synthesized novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, exhibiting promising cytotoxicity against several cancer cell lines and antimicrobial activities (Nagender et al., 2014).

- Hafez and El-Gazzar (2020) developed pyridine derivatives including pyrazolo[4,3-c]pyridine moieties that showed significant antitumor activities, surpassing doxorubicin in some cases (Hafez & El-Gazzar, 2020).

Optical and Electronic Applications :

- Zedan, El-Taweel, and El-Menyawy (2020) reported on the synthesis and characterization of pyridine derivatives, focusing on their optical and diode characteristics for potential use in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Crystal Structure and Mechanistic Studies :

- Liu et al. (2013) determined the crystal structure of 1H-pyrazolo[3,4-b]pyridine derivatives and proposed a reaction mechanism with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

- Sagar et al. (2017) examined the molecular conformations and hydrogen bonding in different 1H-pyrazolo[4,3-c]pyridine derivatives (Sagar et al., 2017).

Synthesis of Heterocyclic Compounds :

- Bonacorso et al. (2014) described the synthesis of pyrazolyl-nicotinic acids and methyl esters, providing a route to new oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds (Bonacorso et al., 2014).

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines can influence various biological activities and physical properties of compounds .

Pharmacokinetics

The presence of the trifluoromethyl group in a compound can significantly influence its pharmacokinetic properties .

Result of Action

Trifluoromethylpyridines are known to exhibit various biological activities due to the unique properties of the fluorine atom and the pyridine moiety .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine are largely due to the presence of the trifluoromethyl group and the pyridine ring . These features can provide the compound with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity

Cellular Effects

It is known that trifluoromethylpyridines can have significant impacts on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

6-chloro-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-1-4-3(2-12-5)6(14-13-4)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICNSZCHYFKLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=C(NN=C21)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

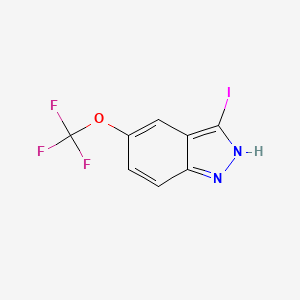

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

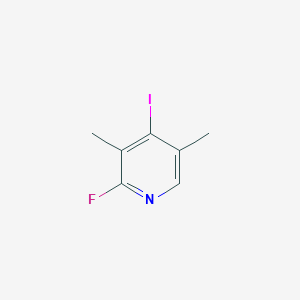

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

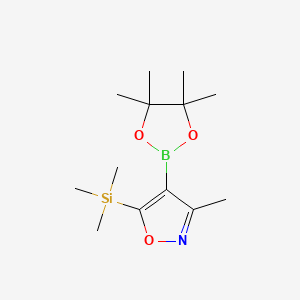

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)